molecular formula C16H18N2O5S B2540566 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-37-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2540566
CAS No.: 868215-37-6
M. Wt: 350.39
InChI Key: WQHZHMXZSVWPMW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety linked to a thiomorpholin ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the thiomorpholin ring. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in a biological system, it might interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a benzodioxin moiety with a thiomorpholine derivative, suggesting a range of possible therapeutic applications.

  • Molecular Formula : C22H26N4O4S
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 379249-41-9

Biological Activity Overview

Research indicates that compounds containing the benzodioxin structure exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE).
    • α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for type 2 diabetes treatment. Studies have shown that derivatives of benzodioxin can exhibit moderate to strong inhibitory effects on α-glucosidase activity.
    • AChE Inhibition : Compounds with similar structures have also been noted for their potential in treating Alzheimer's disease through the inhibition of AChE.
  • Antitumor Activity : Some derivatives of benzodioxin have demonstrated promising anticancer properties. The presence of the thiomorpholine group may enhance these effects due to its ability to interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with the benzodioxin moiety have been reported to exhibit anti-inflammatory activities, making them candidates for further investigation in inflammatory disease treatments.

Enzyme Inhibition Studies

A study conducted by researchers aimed to evaluate the enzyme inhibitory potential of various sulfonamides containing benzodioxane and acetamide moieties. The results indicated that most synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase while showing weaker inhibition against AChE .

Compoundα-Glucosidase IC50 (µM)AChE IC50 (µM)
Compound A25 ± 5150 ± 20
Compound B30 ± 10200 ± 30
Compound C15 ± 5180 ± 25

Antitumor Activity

Another research effort focused on the anticancer potential of benzodioxin derivatives. The results suggested that certain compounds exhibited broad-spectrum antitumor activity compared to conventional anticancer drugs, indicating their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymatic Targets : The compound may bind to specific active sites on enzymes like α-glucosidase and AChE, leading to conformational changes that inhibit their activity.
  • Modulation of Signaling Pathways : Its interaction with cellular receptors may alter signaling pathways involved in inflammation and cancer progression.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-11-3-4-12-13(7-11)23-6-5-22-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHZHMXZSVWPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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